molecular formula C14H10O2 B1279037 3H-benzo[f]chromene-2-carbaldehyde CAS No. 61699-01-2

3H-benzo[f]chromene-2-carbaldehyde

Cat. No.: B1279037
CAS No.: 61699-01-2
M. Wt: 210.23 g/mol
InChI Key: BIHHFQLXQICCJQ-UHFFFAOYSA-N
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Description

Overview of Chromene Scaffolds in Organic and Medicinal Chemistry

Chromene and its derivatives, known as chromenoids, are a significant class of heterocyclic compounds widely found in nature and synthetic products. mdpi.com The chromene scaffold, consisting of a benzene (B151609) ring fused to a pyran ring, is considered a "privileged scaffold" in medicinal chemistry. nih.govcore.ac.uk This designation is due to its ability to bind to various biological targets, leading to a broad spectrum of pharmacological activities. nih.govnih.gov

Chromene-based compounds have demonstrated a wide array of biological effects, including:

Anticancer Activity : Numerous derivatives have shown potent antiproliferative effects against various cancer cell lines. mdpi.comnih.govacs.org

Antimicrobial and Antibacterial Activity : The chromene structure is a key component in compounds developed to combat microbial and bacterial infections. mdpi.comresearchgate.net

Antioxidant Properties : Many natural and synthetic chromenes exhibit significant antioxidant capabilities. mdpi.com

Other Biological Applications : Research has also identified chromenes as monoamine oxidase inhibitors, anticonvulsants, and anti-inflammatory agents. mdpi.comnih.govnih.gov

The low toxicity associated with many natural chromene derivatives further enhances their appeal as a foundational structure for drug discovery and development programs. mdpi.comcore.ac.uk

Significance of 3H-benzo[f]chromene-2-carbaldehyde as a Heterocyclic Compound

This compound is distinguished by its specific tricyclic structure, where a naphthyl group is fused with the pyran ring, and an aldehyde group is attached at the 2-position. This unique arrangement of a fused benzene and pyran ring system contributes to its stability and versatility in chemical reactions. The aldehyde functional group, in particular, serves as a crucial handle for synthetic chemists, allowing for the creation of a diverse library of derivatives through reactions like the Vilsmeier-Haack reaction, Knoevenagel condensation, and various multicomponent reactions. mdpi.com

The compound's molecular formula is C₁₄H₁₀O₂, with a molecular weight of 222.24 g/mol . Its structural features are believed to be the source of its diverse biological activities, which are a subject of ongoing pharmacological research. While specific data on the carbaldehyde itself is limited, research into its derivatives provides strong evidence of its potential as a precursor for potent therapeutic agents. For instance, the synthesis of 3H-benzo[f]chromene-2-carboxylic acid derivatives from related precursors has yielded compounds with significant antiproliferative activity against lung cancer cells. nih.gov

Table 1: Properties of this compound

PropertyValueReference
Molecular FormulaC₁₄H₁₀O₂
Molecular Weight222.24 g/mol
Core StructureBenzo[f]chromene
Functional GroupAldehyde (-CHO)

Research Perspectives on the Benzo[f]chromene Core Structure

The benzo[f]chromene core is a focal point of significant research interest, primarily driven by its promise in cancer therapy and the treatment of infectious diseases. researchgate.net Structure-activity relationship (SAR) studies are a major component of this research, aiming to understand how modifications to the benzo[f]chromene skeleton affect its biological efficacy. researchgate.netmdpi.com

Key research perspectives include:

Anticancer Drug Development : A substantial body of work focuses on synthesizing novel benzo[f]chromene derivatives and evaluating their cytotoxic effects against various human tumor cell lines, including breast, colon, and liver cancer. mdpi.commdpi.comnih.gov Studies have shown that substituents at different positions on the chromene ring can dramatically influence anticancer potency. researchgate.netmdpi.com For example, certain 3-amino-1H-benzo[f]chromene derivatives have been found to induce apoptosis and inhibit Bcl-2 proteins in cancer cells. mdpi.com

Antimicrobial and Antiprotozoal Agents : Researchers are exploring benzo[h]chromene derivatives, which are isomeric to benzo[f]chromenes, as potential treatments for mycobacterial and protozoal infections like Leishmaniasis and Chagas disease. nih.govmdpi.com These studies highlight the scaffold's potential in combating infectious diseases, including those caused by drug-resistant pathogens. nih.govmdpi.com

Synthetic Methodology : A significant area of research is the development of efficient and environmentally friendly methods for synthesizing the benzo[f]chromene core. researchgate.net This includes one-pot, multicomponent reactions that improve atom economy and reduce waste.

Table 2: Investigated Biological Activities of Benzo[f]chromene Derivatives

Derivative ClassBiological Activity InvestigatedTarget Disease/Cell LineReference
3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitrilesCytotoxic, ApoptoticHT-29 (Colon Cancer) researchgate.net
9-Hydroxy-1H-benzo[f]chromenesAnti-proliferative, P-gp InhibitionMCF-7/ADR (Resistant Breast Cancer) mdpi.com
9-Methoxy-1H-benzo[f]chromenesAnti-proliferativeMCF-7, HCT-116, HepG-2 nih.gov
3-Oxo-3H-benzo[f]chromene-2-carboxylic acid derivativesAnti-proliferative, Apoptosis InductionA549, NCI-H460 (Lung Cancer) nih.gov
1H-benzo[f]chromene derivativesApoptosis Induction, Cell Cycle ArrestHL-60 (Leukemia) nih.govnih.gov

This focused research underscores the benzo[f]chromene structure as a highly valuable and versatile scaffold in the ongoing quest for new and more effective therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3H-benzo[f]chromene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2/c15-8-10-7-13-12-4-2-1-3-11(12)5-6-14(13)16-9-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHHFQLXQICCJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C=CC3=CC=CC=C32)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447255
Record name 3H-benzo[f]chromene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61699-01-2
Record name 3H-benzo[f]chromene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3h Benzo F Chromene 2 Carbaldehyde and Its Derivatives

Classical Condensation Approaches

Classical condensation reactions represent some of the foundational methods for the synthesis of the benzo[f]chromene scaffold.

Condensation of 2-Hydroxy-1-naphthaldehyde (B42665) with Acrolein

The reaction of 2-hydroxy-1-naphthaldehyde with α,β-unsaturated aldehydes like acrolein is a direct method for constructing the 3H-benzo[f]chromene core. This approach, while fundamental, is part of a broader class of reactions used to create chromene systems. The general principle involves the reaction of a hydroxy-substituted aromatic aldehyde with a compound containing an activated double bond, leading to the formation of the heterocyclic ring.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have gained significant traction in organic synthesis due to their efficiency and atom economy. These reactions combine three or more starting materials in a single pot to form a complex product, often with high yields and selectivity.

Ferric Hydrogensulfate Catalyzed One-Pot Synthesis

The use of ferric hydrogensulfate [Fe(HSO₄)₃] as a catalyst has been reported for the one-pot synthesis of various benzo[f]chromene derivatives. researchgate.net This solid acid catalyst is noted for being inexpensive, stable, and reusable, making it an environmentally benign option. researchgate.netscielo.br The reactions are often carried out under solvent-free conditions, further enhancing their green credentials. researchgate.netscielo.br

The synthesis of benzo[f]chromene derivatives through multicomponent reactions often proceeds via a tandem sequence of reactions. This can involve an initial Knoevenagel condensation, followed by a Michael addition and a subsequent intramolecular cyclization. For instance, the reaction of a naphthol derivative, an aldehyde, and a source of a malonate or a similar active methylene (B1212753) compound can lead to the formation of the benzochromene skeleton. lqdtu.edu.vnvjs.ac.vn While the specific synthesis of 3H-benzo[f]chromene-2-carbaldehyde via this exact sequence with ferric hydrogensulfate is not explicitly detailed in the provided results, the synthesis of structurally related benzo[f]chromenes follows this general mechanistic pathway. researchgate.net

The ferric hydrogensulfate-catalyzed synthesis of 1,3-diaryl-3H-benzo[f]chromenes demonstrates good to excellent yields with a range of aromatic aldehydes. researchgate.net This suggests a broad substrate applicability for this methodology. researchgate.net The heterogeneous nature of the catalyst allows for its easy separation from the reaction mixture and subsequent reuse without significant loss of activity, a key advantage for sustainable chemical processes. researchgate.netresearchgate.net

Table 1: Examples of Ferric Hydrogensulfate-Catalyzed Synthesis of Benzo[f]chromene Derivatives

EntryNaphthol DerivativeAldehyde ComponentOther ReagentCatalystConditionsYield
12-Naphthol (B1666908)Aromatic AldehydesPhenylacetyleneFe(HSO₄)₃Solvent-freeSatisfying yields
2β-NaphtholSubstituted Benzaldehydes-Fe(HSO₄)₃Thermal, Solvent-freeHigh yields

This table is illustrative of the synthesis of related benzo[f]chromene derivatives using the specified catalyst system.

Knoevenagel Condensation for Functionalized Derivatives

The Knoevenagel condensation is a versatile and widely used reaction in organic synthesis for the formation of carbon-carbon double bonds. nih.govresearchgate.net It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. researchgate.net This reaction is instrumental in the synthesis of various chromene derivatives. researchgate.net

For the synthesis of functionalized this compound derivatives, a Knoevenagel condensation can be a key step. For example, the synthesis of 3H-benzo[f]chromene-2-carboxylic acid can be achieved through the Knoevenagel condensation of 2-hydroxy-1-naphthaldehyde with Meldrum's acid, followed by hydrolysis. The resulting carboxylic acid can then be converted to the target aldehyde.

Furthermore, the synthesis of other functionalized benzo[g]chromene derivatives has been achieved through a three-component domino reaction involving a Knoevenagel condensation as a key step. lqdtu.edu.vn This highlights the broad applicability of this reaction in building the chromene core with various substituents. lqdtu.edu.vn

Synthesis of 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid from Meldrum's Acid

A key intermediate in the synthesis of various benzo[f]chromene derivatives is 3-oxo-3H-benzo[f]chromene-2-carboxylic acid. This compound can be synthesized via a Knoevenagel condensation reaction. shd-pub.org.rs In a typical procedure, 2-hydroxy-1-naphthaldehyde is reacted with Meldrum's acid. shd-pub.org.rsnih.gov Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, is a versatile reagent in organic synthesis, known for its high acidity and ability to undergo condensation reactions. orgsyn.orgclockss.org The reaction is typically carried out in a suitable solvent and may be catalyzed by a base. The resulting product, 3-oxo-3H-benzo[f]chromene-2-carboxylic acid, is a yellow solid. shd-pub.org.rs This intermediate is valuable for the synthesis of other derivatives with potential applications, including as fluorescence probes for biological imaging and as compounds with antiproliferative activity. nih.gov

Synthesis of 3-Imino-3H-benzo[f]chromene-2-carboxamide

The synthesis of 3-imino-3H-benzo[f]chromene-2-carboxamide is achieved through a Knoevenagel condensation of 2-hydroxy-1-naphthaldehyde with cyanoacetamide. unpad.ac.idunpad.ac.id This reaction is facilitated by a basic catalyst, such as piperidine. unpad.ac.id The resulting product is characterized by the presence of an imino group at the 3-position and a carboxamide group at the 2-position of the benzo[f]chromene ring system. This particular derivative has been investigated for its potential as a chemosensor for metal ions due to its fluorescence properties. unpad.ac.id The synthesis yielded the target compound, which was identified and characterized using various spectroscopic methods. unpad.ac.id

Catalytic and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. Catalytic and green chemistry approaches, such as ultrasound and microwave-assisted synthesis, as well as the use of ionic liquids, have been successfully applied to the synthesis of benzo[f]chromene derivatives.

Ultrasound-Assisted Synthesis with Iron(III) Triflate

Ultrasound has emerged as a powerful tool in organic synthesis, often leading to higher yields, shorter reaction times, and milder reaction conditions. tsijournals.com A facile and efficient method for the synthesis of 1,3-diaryl-3H-benzo[f]chromene derivatives utilizes iron(III) triflate [Fe(OTf)3] as a Lewis acid catalyst under ultrasonic irradiation. tsijournals.com This one-pot, three-component reaction involves the condensation of a naphthol, an aldehyde, and an acetophenone (B1666503). The use of ultrasound accelerates the reaction, providing good to excellent yields of the desired products. tsijournals.com The catalyst, iron(III) triflate, is effective and can be recovered and reused. tsijournals.com

Microwave-Assisted Protocols for 3-Amino-3H-benzo[f]chromenes

Microwave-assisted organic synthesis (MAOS) has gained popularity as a green chemistry technique that can significantly reduce reaction times and improve yields. eurekaselect.comnih.gov This technology has been applied to the synthesis of 2-amino-4H-chromenes and related benzocoumarins. eurekaselect.comresearchgate.net For instance, a one-pot, three-component reaction under microwave irradiation can be used to synthesize pyrano[2,3-f]chromene derivatives. mdpi.com Similarly, microwave-assisted protocols have been developed for the synthesis of 3-amino-2,3-dihydrobenzofurans, which are structurally related to the benzo[f]chromene core. nih.gov These methods often involve shorter reaction times and higher yields compared to conventional heating methods. mdpi.com

Ionic Liquid-Catalyzed Syntheses in Aqueous Media

Ionic liquids (ILs) are considered green solvents and catalysts due to their low vapor pressure, thermal stability, and recyclability. researchgate.netresearchgate.net The use of a basic functionalized ionic liquid, 1-butyl-3-methyl imidazolium (B1220033) hydroxide (B78521) ([bmim]OH), has been shown to effectively catalyze the three-component condensation of aromatic aldehydes, malononitrile, and α- or β-naphthol in water to produce 2-amino-2-chromenes in high yields. researchgate.net This method offers the advantage of using water as a solvent and allows for the reuse of the aqueous reaction medium with consistent catalytic activity. researchgate.net Another approach involves using a silica-supported ionic liquid, [pmim]HSO4 (SiO2), as a catalyst for a three-component reaction of a naphthol, an acetophenone derivative, and triethyl orthobenzoate. researchgate.net

Comparative Analysis of Synthetic Methodologies

The various synthetic methodologies for preparing 3H-benzo[f]chromene derivatives each offer distinct advantages and disadvantages.

Table 1: Comparison of Synthetic Methodologies for 3H-benzo[f]chromene Derivatives

MethodologyCatalyst/ReagentsConditionsAdvantagesDisadvantages
Classical Synthesis
Knoevenagel Condensation (3-Oxo derivative)Meldrum's Acid, BaseConventional HeatingWell-established, good for specific derivativesMay require harsh conditions, longer reaction times
Knoevenagel Condensation (3-Imino derivative)Cyanoacetamide, PiperidineConventional HeatingSpecific product formationModerate yield reported unpad.ac.id
Green Chemistry Approaches
Ultrasound-Assisted SynthesisIron(III) TriflateUltrasonic IrradiationHigh yields, short reaction times, mild conditions tsijournals.comSpecialized equipment required
Microwave-Assisted SynthesisVarious catalystsMicrowave IrradiationRapid synthesis, high yields eurekaselect.commdpi.comSpecialized equipment required
Ionic Liquid-Catalyzed SynthesisFunctionalized Ionic LiquidsAqueous media or neatGreen solvent, catalyst recyclability, high yields researchgate.netresearchgate.netCost of ionic liquids can be high

Classical methods, such as the Knoevenagel condensation, are well-established and reliable for synthesizing specific derivatives like the 3-oxo and 3-imino compounds. However, they can sometimes require longer reaction times and less environmentally friendly conditions.

In contrast, green chemistry approaches offer significant improvements. Ultrasound-assisted synthesis with iron(III) triflate provides a rapid and efficient route to 1,3-diaryl-3H-benzo[f]chromenes with high yields. tsijournals.com Microwave-assisted protocols dramatically reduce reaction times for the synthesis of various chromene derivatives. eurekaselect.commdpi.com Ionic liquid-catalyzed syntheses are particularly noteworthy for their use of environmentally benign solvents like water and the potential for catalyst recycling, contributing to a more sustainable chemical process. researchgate.netresearchgate.net

The choice of synthetic methodology will ultimately depend on the desired derivative, the availability of specialized equipment, and considerations for environmental impact and process efficiency. The trend towards green chemistry approaches is evident and promises more sustainable routes for the synthesis of this important class of heterocyclic compounds.

Efficiency and Sustainability Metrics

The development of synthetic protocols for this compound and its derivatives is increasingly guided by the principles of green chemistry, which prioritize efficiency and minimize environmental impact. Key metrics used to evaluate the "greenness" of a chemical process include reaction yield, atom economy, and the E-factor (Environmental Factor).

Reaction Yield: This fundamental metric quantifies the efficiency of a chemical reaction in converting reactants to the desired product. Several methods for synthesizing benzo[f]chromene derivatives report high to excellent yields. For instance, multicomponent reactions, a cornerstone of green synthesis, can produce 3-amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile with yields as high as 86% when using an ionic liquid catalyst. researchgate.net Similarly, microwave-assisted syntheses of 2-amino-4H-chromene derivatives have achieved yields ranging from 79% to 95%. researchgate.net For the direct synthesis of this compound, the Vilsmeier-Haack reaction is reported to provide yields between 75% and 88%. Another route, involving the reduction of nitrile precursors, gives a yield of approximately 63%.

Atom Economy: This metric, developed by Barry Trost, assesses the efficiency of a reaction based on the proportion of reactant atoms incorporated into the final product. A higher atom economy signifies a more sustainable process with less waste generation. One-pot multicomponent reactions for synthesizing 3H-benzo[f]chromene derivatives are noted for their high atom economy. For the synthesis of related 2-amino-4H-chromene-3-carbonitrile derivatives, an atom economy of 99.36% has been reported, showcasing the potential for highly efficient and sustainable processes within this class of compounds. researchgate.net

E-Factor: The E-factor quantifies the amount of waste generated per unit of product. A lower E-factor indicates a more environmentally friendly process. For the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives, a low E-factor of 16.68 has been achieved, which is considered excellent for a fine chemical synthesis. researchgate.net This highlights the potential for developing low-waste synthetic routes for benzo[f]chromene compounds.

The following tables summarize the efficiency and sustainability metrics for the synthesis of this compound and its derivatives based on available research findings.

Table 1: Efficiency Metrics for the Synthesis of this compound

Synthetic MethodReagentsYield (%)Reaction TimeTemperature (°C)
Vilsmeier-Haack ReactionPOCl₃, DMF75-883-5 hours60-80
Reduction of Nitrile PrecursorRaney Nickel, Formic Acid~631.5 hours80-100

Table 2: Sustainability Metrics for the Synthesis of Chromene Derivatives

DerivativeSynthetic ApproachAtom Economy (%)E-FactorCatalyst
2-Amino-4H-chromene-3-carbonitrileMulticomponent Reaction99.3616.68Pyridine-2-carboxylic acid
3-Amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrileMulticomponent ReactionHighLow (not specified)Ionic Liquid
2-Amino-4H-chromene derivativesMulticomponent ReactionHighLow (not specified)Ionic Liquid

Detailed Research Findings

Recent research has focused on developing greener synthetic methodologies for benzo[f]chromene derivatives by employing strategies such as:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, are inherently efficient and atom-economical. The synthesis of various amino-substituted benzo[f]chromene derivatives has been successfully achieved using MCRs, often with high yields and under mild conditions. researchgate.net

Green Catalysts: The use of environmentally benign and reusable catalysts is a key aspect of sustainable synthesis. For benzo[f]chromene derivatives, catalysts such as ferric hydrogensulfate and Rochelle salt have been employed. Ferric hydrogensulfate is particularly noted for its role in one-pot multicomponent reactions, contributing to high atom economy and reduced waste. Ionic liquids have also been utilized as reusable catalysts, offering operational simplicity and high yields. researchgate.net

Alternative Energy Sources: Microwave irradiation and ultrasound have been explored as alternatives to conventional heating to accelerate reaction rates, often leading to shorter reaction times and improved yields. researchgate.netnih.gov Microwave-assisted synthesis has been successfully applied to the preparation of various chromene and benzo[h]chromene derivatives. mdpi.com

Solvent-Free and Aqueous Conditions: Conducting reactions in the absence of volatile organic solvents or in water significantly reduces the environmental impact. Several green synthetic protocols for chromene derivatives have been developed under solvent-free or aqueous conditions. researchgate.netnih.gov

These approaches collectively contribute to making the synthesis of this compound and its derivatives more efficient and sustainable, aligning with the core principles of green chemistry.

Chemical Transformations and Derivatization of 3h Benzo F Chromene 2 Carbaldehyde

Reactions at the Aldehyde Functional Group

The aldehyde moiety in 3H-benzo[f]chromene-2-carbaldehyde is a prime site for both oxidation and reduction, providing straightforward access to the corresponding carboxylic acid and alcohol derivatives.

The aldehyde group can be readily oxidized to a carboxylic acid. This transformation is typically achieved using common oxidizing agents. The resulting product is 3H-benzo[f]chromene-2-carboxylic acid. scbt.com

Conversely, the aldehyde can be reduced to a primary alcohol, yielding 3H-benzo[f]chromene-2-methanol. This is accomplished using standard reducing agents suitable for converting aldehydes to alcohols.

Reaction TypeStarting MaterialProductTypical Reagents
Oxidation This compound3H-benzo[f]chromene-2-carboxylic acidPotassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃)
Reduction This compound3H-benzo[f]chromene-2-methanolSodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄)

Electrophilic Substitution on the Aromatic Ring

The electron-rich nature of the benzo[f]chromene ring system makes it susceptible to electrophilic aromatic substitution. evitachem.com This allows for the introduction of various functional groups onto the aromatic core. evitachem.com Reactions can be targeted at the benzene (B151609) ring using reagents like halogens or nitrating agents to produce substituted derivatives. The reactivity of the system is influenced by the existing substituents on the aromatic rings, which can direct the position of substitution. evitachem.com The synthesis of related benzo[f]chromene structures often leverages an intramolecular aromatic electrophilic substitution reaction as a key step. researchgate.net

Derivatization of 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Intermediate

A closely related and synthetically important intermediate is 3-oxo-3H-benzo[f]chromene-2-carboxylic acid. This compound, also known as benzocoumarin, serves as a key precursor for further derivatization, particularly for creating fluorescent molecules. nih.govshd-pub.org.rs Its synthesis can be achieved via a Knoevenagel condensation. shd-pub.org.rs

The carboxylic acid functional group of the 3-oxo intermediate can be activated by converting it into a more reactive acid chloride. This transformation yields 3-oxo-3H-benzo[f]chromene-2-carbonyl chloride. sigmaaldrich.com This is a standard reaction in organic synthesis, typically carried out using reagents such as thionyl chloride or oxalyl chloride, which prepares the molecule for subsequent nucleophilic acyl substitution reactions.

The highly reactive 3-oxo-3H-benzo[f]chromene-2-carbonyl chloride is an excellent substrate for esterification. Reaction with various alcohols leads to the formation of a diverse range of esters. Many of these ester derivatives exhibit significant fluorescence, making them valuable in various applications. nih.govresearchgate.net For example, ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate has been synthesized and characterized as a fluorescent compound. researchgate.netnih.gov A study focused on synthesizing a series of these ester derivatives found that some compounds displayed excellent photophysical properties suitable for use as fluorescence probes in biological imaging, while demonstrating low cytotoxicity. nih.gov

IntermediateDerivativeReagents for FormationApplication of Derivative
3-Oxo-3H-benzo[f]chromene-2-carboxylic acid3-Oxo-3H-benzo[f]chromene-2-carbonyl chlorideThionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂)Reactive intermediate for ester synthesis
3-Oxo-3H-benzo[f]chromene-2-carbonyl chlorideFluorescent Esters (e.g., Ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate)Various alcohols (e.g., Ethanol)Biological imaging probes, Laser dyes nih.govresearchgate.net

Amide Formation

The conversion of this compound to the corresponding amide, 3H-benzo[f]chromene-2-carboxamide, is a two-step process. First, the aldehyde group is oxidized to a carboxylic acid. This can be achieved using standard oxidizing agents like potassium permanganate. The resulting 3H-benzo[f]chromene-2-carboxylic acid then serves as the precursor for amide formation.

The synthesis of the amide from the carboxylic acid can proceed through various established methods. A common approach involves activating the carboxylic acid, for instance, by converting it to an acid chloride, which then readily reacts with ammonia (B1221849) or a primary/secondary amine to yield the desired carboxamide. A diagrammatic representation of a mechanism for forming 3H-benzo[f]chromene-2-carboxamides highlights the importance of the carboxylic acid intermediate in accessing this class of derivatives. researchgate.net

Formation of Complex Heterocyclic Systems

The aldehyde functionality of this compound is a key handle for the construction of more elaborate heterocyclic structures through condensation and cyclization reactions.

Pyrimidine (B1678525) Derivatives via Condensation

Fused pyrimidine systems, known for their diverse biological activities, can be synthesized from benzo[f]chromene precursors. One-pot, three-component condensation reactions are an efficient method for creating these structures. For example, reacting an aromatic aldehyde, 2-naphthol (B1666908) (which forms the benzo[f] portion of the chromene), and a suitable pyrimidine precursor like 2-thiobarbituric acid under acidic conditions can yield benzo researchgate.netnih.govchromeno[2,3-d]pyrimidine derivatives. researchgate.net

While this illustrates the general strategy, a more direct route starting from the pre-formed this compound involves its condensation with a compound containing an active methylene (B1212753) group adjacent to a urea (B33335) or thiourea (B124793) moiety. This type of reaction leads directly to the annulation of the pyrimidine ring onto the chromene scaffold, forming the benzo[f]chromeno[2,3-d]pyrimidine system.

Table 1: Examples of Reagents for Pyrimidine Annulation

ReagentResulting Fused Ring System
Barbituric AcidBenzo[f]chromeno[2,3-d]pyrimidine-dione
Thiobarbituric AcidThioxo-benzo[f]chromeno[2,3-d]pyrimidin-one
Urea & Ethyl CyanoacetateAmino-benzo[f]chromeno[2,3-d]pyrimidin-one

Benzohydrazide (B10538) Formation

The aldehyde group of this compound readily undergoes condensation reactions with hydrazine (B178648) and its derivatives to form hydrazones. This is a standard reaction for carbonyl compounds. The reaction with hydrazine hydrate, for instance, would yield this compound hydrazone.

This transformation is typically carried out by refluxing the aldehyde with a slight excess of the hydrazine reagent in a protic solvent like ethanol. A catalytic amount of acid is sometimes added to facilitate the reaction. While specific literature for this exact transformation on this compound is sparse, the reaction of related chromene aldehydes with hydrazines is well-documented, proceeding in high yield to form stable N'-arylidene carbohydrazides or hydrazones. nih.gov These hydrazone derivatives serve as versatile intermediates for the synthesis of further heterocyclic systems.

Bis-cyclized Chromenes via Mannich-cyclization Cascades

The Mannich reaction is a powerful three-component reaction involving an aldehyde, an amine, and a compound with an active hydrogen. wikipedia.org In the context of chromene synthesis, a Mannich reaction between 2-naphthol, an aldehyde, and an amine produces 1-aminoalkyl-2-naphthols, also known as Betti bases. nih.govrsc.org These intermediates can be key in forming more complex structures.

However, the specific application of a Mannich-cyclization cascade to this compound to generate bis-cyclized chromenes is not well-documented in available research. Cascade reactions of this type have been successfully employed for the synthesis of the isomeric 2H-benzo[h]chromenes from 1-naphthol (B170400) and α,β-unsaturated aldehydes. nih.gov This suggests that similar complex cyclizations might be feasible for the benzo[f] system under appropriate conditions, but specific examples directly utilizing this compound as the substrate for such a transformation remain an area for further investigation.

Halogen-Exchange Reactions of Benzo[f]chromene-2-carbaldehyde Derivatives

Halogen-exchange reactions, such as the Finkelstein reaction, are fundamental for interconverting alkyl and, in some cases, aryl halides. wikipedia.org This reaction typically involves treating an alkyl chloride or bromide with an excess of a metal iodide (e.g., sodium iodide) in a solvent like acetone, where the resulting sodium chloride or bromide is insoluble, driving the reaction to completion. wikipedia.org

For derivatives of this compound, this reaction becomes relevant when a halogen is already present on the molecule. Research has specifically documented the halogen-exchange (Halex) fluorination of a vinylic chloride in a derivative, namely 1-chloro-3H-benzo[f]chromene-2-carbaldehyde. researchgate.netresearchgate.net This reaction successfully furnished the corresponding 1-fluoro-3H-benzo[f]chromene-2-carbaldehyde. researchgate.net This demonstrates that a halogen atom at the C1 position of the benzo[f]chromene system is susceptible to nucleophilic substitution under controlled conditions, allowing for the synthesis of fluorinated derivatives from their chlorinated analogues. researchgate.netresearchgate.net While classic Finkelstein reactions on unactivated aryl halides are difficult, the vinylic nature of the halide in this specific derivative facilitates the exchange. wikipedia.org

Table 2: Halogen-Exchange Reaction Example

Starting MaterialReagentProductReference(s)
1-chloro-3H-benzo[f]chromene-2-carbaldehydeKF1-fluoro-3H-benzo[f]chromene-2-carbaldehyde researchgate.netresearchgate.net

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 3H-benzo[f]chromene-2-carbaldehyde, both ¹H and ¹³C NMR spectra provide definitive evidence for its unique fused ring structure and the presence of the key carbaldehyde functional group.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum is characterized by distinct signals corresponding to the aldehydic, vinylic, and aromatic protons. The most diagnostic signal is that of the formyl proton (CHO), which appears as a singlet in the downfield region of the spectrum. For chromene-3-carbaldehydes, this signal is typically observed between δ 10.27 and 10.33 ppm. researchgate.net In the case of the related 6-methyl-4-oxo-4H-chromene-3-carbaldehyde, this proton resonates at δ 10.38 ppm. nih.gov

The protons of the benzo-fused ring system give rise to a series of multiplets in the aromatic region of the spectrum. For comparison, in 2-phenyl-2H-benzo[h]chromene, the aromatic protons appear in a complex pattern between δ 7.18 and 8.27 ppm. researchgate.net The vinylic protons on the chromene ring also produce characteristic signals that are crucial for structural confirmation.

Interactive Data Table: ¹H NMR Data for Benzo[f]chromene Derivatives

CompoundSolventChemical Shift (δ ppm) and Multiplicity
6-Methyl-4-oxo-4H-chromene-3-carbaldehydeCDCl₃10.38 (s, 1H, CHO), 8.53 (s, 1H, 2-H), 8.07 (s, 1H, 5-H), 7.56 (dd, 1H, 7-H), 7.42 (d, 1H, 8-H), 2.49 (s, 3H, CH₃) nih.gov
2-Aryl-4-chloro-2H-chromene-3-carbaldehydes-10.27-10.32 (s, formyl protons) researchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides further confirmation of the molecular structure, with the carbonyl carbon of the aldehyde group being particularly indicative. This signal is typically found significantly downfield, in the range of δ 187.6–188.2 ppm for related chromene-3-carbaldehydes. researchgate.net For 6-methyl-4-oxo-4H-chromene-3-carbaldehyde, the aldehyde carbon resonates at δ 188.74 ppm. nih.gov

The carbon atoms of the fused aromatic rings and the chromene moiety produce a cluster of signals in the δ 110-160 ppm region. For instance, in 6-methyl-4-oxo-4H-chromene-3-carbaldehyde, the carbons of the chromene and benzene (B151609) rings appear at various shifts, including signals at δ 160.52 (C-2), 176.05 (C-4), and 154.47 (C-8a). nih.gov

Interactive Data Table: ¹³C NMR Data for Benzo[f]chromene Derivatives

CompoundSolventChemical Shift (δ ppm)
6-Methyl-4-oxo-4H-chromene-3-carbaldehydeDMSO-d₆188.74 (HC=O), 176.05 (C-4), 160.52 (C-2), 154.47 (C-8a), 136.92 (C-6), 135.96 (C-7), 125.50 (C-5), 124.94 (C-4a), 120.17 (C-3), 118.34 (C-8), 20.99 (CH₃) nih.gov
2-Aryl-4-chloro-2H-chromene-3-carbaldehydes-187.6–188.2 (3-CHO) researchgate.net

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the aldehyde group. In analogous compounds like 6-methyl-4-oxo-4H-chromene-3-carbaldehyde, this band appears around 1691 cm⁻¹. nih.gov Another key feature is the C-H stretching vibration of the aldehyde proton, which is anticipated in the region of 2700-2900 cm⁻¹. The spectrum would also display absorptions corresponding to aromatic C=C stretching and C-O-C stretching of the pyran ring. For example, the IR spectrum of ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate shows strong carbonyl bands at 1765 and 1750 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended π-conjugated system of the benzo[f]chromene core results in characteristic absorption bands. Benzo-annulated chromene derivatives are known to absorb in the UV-Vis region and are utilized in applications such as organic light-emitting devices. Studies on related 3-hydroxychromone derivatives bearing benzofuran (B130515) and naphthofuran groups show bathochromic (red) shifts in their absorption spectra compared to simpler flavones, indicating the influence of the extended conjugation. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Time-of-Flight Mass Spectrometry (HR-TOF-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a crucial analytical technique for determining the molecular weight and fragmentation patterns of organic molecules like this compound. While specific ESI-MS data for this compound is not extensively published, analysis of its structure allows for the prediction of its mass spectrometric behavior. The molecular formula of this compound is C₁₄H₁₀O₂, corresponding to a molecular weight of approximately 210.23 g/mol .

In positive ion mode ESI-MS, the molecule would be expected to be detected as a protonated molecule [M+H]⁺ with a corresponding mass-to-charge ratio (m/z) of approximately 211.24. Further fragmentation of this parent ion through collision-induced dissociation (CID) would likely involve characteristic losses. Potential fragmentation pathways could include the loss of the aldehyde group (-CHO) as a neutral radical or carbon monoxide (CO), leading to significant fragment ions. The stability of the fused aromatic and pyran ring system would likely result in it remaining intact during initial fragmentation steps.

Table 1: Predicted ESI-MS Data for this compound

IonPredicted m/zDescription
[M+H]⁺~211.24Protonated molecular ion
[M-CHO]⁺~181.22Fragment resulting from the loss of the formyl radical
[M+H-CO]⁺~183.24Fragment resulting from the loss of carbon monoxide

It is important to note that the fragmentation of heterocyclic compounds can be complex. Studies on related heterocyclic systems, such as benzodiazepines, have shown that fragmentation often occurs within the non-aromatic, heterocyclic ring. researchgate.net For this compound, this could involve cleavage of the C-O and C-C bonds within the pyran ring.

Crystallographic Studies for Structure Determination

While a specific crystallographic report for this compound is not publicly available, data from a closely related compound, ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate, provides significant insight into the likely crystal structure. nih.gov The structural data for this analog suggests that the 3H-benzo[f]chromene core is nearly planar. nih.gov

For ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate, the crystal system is monoclinic with a space group of P2₁/c. nih.gov The chromene ring system itself is reported to be almost planar, with a maximum deviation of 0.026 Å. nih.gov This planarity is a key feature of the benzo[f]chromene scaffold. It is highly probable that this compound would adopt a similar planar conformation, which influences its electronic properties and potential intermolecular interactions in the solid state.

Table 2: Crystallographic Data for the Related Compound Ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.6716 (11)
b (Å)4.5190 (5)
c (Å)19.3874 (18)
β (°)90.218 (7)
Volume (ų)1285.4 (2)
Z4
Data sourced from a study on ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate, a structurally similar compound. nih.gov

Computational Chemistry and Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For benzo[f]chromene derivatives, it has been instrumental in clarifying experimental findings and predicting molecular properties.

DFT calculations are frequently employed to elucidate the mechanisms of chemical reactions involving chromene scaffolds. Theoretical modeling can determine the regio- and stereoselectivity of a reaction by calculating the energies of different possible transition states. researchgate.net For instance, in the synthesis of complex chromene derivatives, DFT has been used to validate that the reaction proceeds via specific pathways, such as a meta-regioselective/endo-stereoselective route. researchgate.net

The synthesis of 3H-benzo[f]chromene-2-carboxamides, compounds closely related to 3H-benzo[f]chromene-2-carbaldehyde, involves a multicomponent reaction whose proposed mechanism can be computationally modeled to verify the sequence of bond formations and intermediates. researchgate.net Similarly, understanding the Vilsmeier-Haack reaction, a common method for synthesizing chromene-3-carbaldehydes, can be enhanced by DFT analysis of the reactive intermediates and energy barriers involved. These computational studies provide a detailed molecular picture that is often inaccessible through experimental means alone.

Frontier Molecular Orbital (FMO) theory is a key application of DFT that helps in understanding the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap (Egap), is a critical parameter for determining molecular stability and reactivity.

A smaller energy gap generally implies higher reactivity. DFT calculations are used to predict the HOMO-LUMO gap, which in turn helps to elucidate the bioactivity and photochromic mechanisms of benzo[f]chromene derivatives. For related pyrano-chromene derivatives, DFT calculations at the M06-2X/6-31G(d,p) level of theory have been used to determine their electronic properties. rsc.org The FMO analysis revealed that a derivative with a lower band gap (5.168 eV) was associated with a smaller hardness value (0.094 eV) and greater softness (5.266 eV), indicating higher reactivity compared to a derivative with a larger band gap (6.308 eV). rsc.org

Table 1: Theoretical FMO Properties of Related Chromene Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (Egap) (eV) Hardness (η) (eV) Softness (S) (eV) Source
Pyrano-chromene Derivative 4a - - 5.168 0.094 5.266 rsc.org
Pyrano-chromene Derivative 4b - - 6.308 - - rsc.org

Data presented for illustrative purposes of DFT applications on related structures.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as a benzo[f]chromene derivative, might interact with a biological target, typically a protein or enzyme.

Docking studies have been crucial in exploring the anticancer potential of benzochromene isomers. For example, in silico molecular analysis of benzo[h]chromene derivatives, isomers of benzo[f]chromenes, was performed to understand their interaction with key proteins involved in cancer progression, such as cyclin-dependent kinase 2 (CDK-2) and the anti-apoptotic protein Bcl-2. nih.govresearchgate.net These studies help to rationalize the observed biological activity and guide the design of more potent derivatives. nih.govresearchgate.net

Similarly, docking simulations of chromone (B188151) derivatives into the active site of the α-glucosidase enzyme have been conducted to investigate their potential as inhibitors for managing diabetes. nih.gov The simulations reveal specific interactions, such as hydrogen bonds and hydrophobic contacts, between the chromone scaffold and the amino acid residues of the enzyme's active site, explaining the structural basis for their inhibitory activity.

A primary goal of molecular docking is to predict the binding affinity between a ligand and its target receptor. This predicted affinity, often expressed as a scoring function or binding energy, is used to rank potential drug candidates. While specific binding affinity scores for this compound are not widely published, the methodology is standard. The predicted affinities are often correlated with experimental measures of inhibitory potency, such as the half-maximal inhibitory concentration (IC₅₀).

For instance, a series of novel chromone-based benzohydrazide (B10538) derivatives showed potent α-glucosidase inhibitory activity, with IC₅₀ values ranging from 4.51 µM to 27.21 µM, significantly stronger than the standard drug acarbose (B1664774) (IC₅₀ = 790.40 µM). nih.gov Molecular docking studies on these compounds help to explain why certain derivatives bind more tightly than others, providing a theoretical basis for the experimental IC₅₀ values. nih.gov

Table 2: Experimental Inhibitory Activity of Related Chromone Derivatives

Compound Target Enzyme IC₅₀ (µM) Source
Chromone Derivative 6i α-glucosidase 4.51 ± 0.09 nih.gov
Acarbose (Reference) α-glucosidase 790.40 ± 0.91 nih.gov

This table illustrates the type of experimental data that docking studies aim to predict and explain.

Theoretical Prediction of Spectroscopic Properties

Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are used to predict various spectroscopic properties of molecules. These theoretical spectra can be compared with experimental data from techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and UV-Visible (UV-Vis) spectroscopy to confirm the structure of a synthesized compound. rsc.orgrsc.org

For this compound, DFT calculations can predict its characteristic ¹H and ¹³C NMR signals. The aldehyde proton (CHO) is expected to have a chemical shift (δ) around 10.33 ppm in the ¹H NMR spectrum, while the carbon atoms of the chromene backbone would appear in the range of δ 112–159 ppm in the ¹³C NMR spectrum. In IR spectroscopy, theoretical calculations can predict the vibrational frequencies for key functional groups, such as the carbonyl (C=O) stretch around 1700 cm⁻¹ and the aldehyde C-H stretch near 2800 cm⁻¹. TD-DFT is employed to calculate the electronic transitions, predicting the λmax values observed in UV-Vis spectroscopy, which provides insight into the compound's photophysical properties. umaine.edu

Table 3: Compound Names Mentioned

Compound Name
This compound
3H-Benzo[f]chromene-2-carboxamide
Pyrano-chromene
Benzo[h]chromene
Chromone-based benzohydrazide

In silico Studies for Pharmacokinetic Properties

Computational, or in silico, methods are pivotal in the early stages of drug discovery for predicting the pharmacokinetic profiles of new chemical entities. These predictive studies help to identify candidates with favorable absorption, distribution, metabolism, and excretion (ADME) properties, thereby reducing the likelihood of late-stage failures in drug development. For the chemical compound This compound , while direct in silico studies are not extensively available in the reviewed literature, the pharmacokinetic properties can be inferred from studies on structurally related benzo[f]chromene and benzo[h]chromene derivatives. These studies utilize various computational models to predict the drug-likeness and ADME profiles of these compounds.

Detailed research findings from related benzochromene derivatives suggest a framework for understanding the potential pharmacokinetic behavior of This compound . Key parameters often evaluated include adherence to Lipinski's Rule of Five, topological polar surface area (TPSA), and other ADME descriptors.

Lipinski's Rule of Five is a guideline used to evaluate the potential for a chemical compound to be an orally active drug in humans. The rule states that, in general, an orally active drug has no more than one violation of the following criteria:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A calculated octanol-water partition coefficient (log P) not greater than 5.

Analysis of various benzo[h]chromene derivatives has shown that their compliance with Lipinski's rule can vary based on their substitution patterns. For instance, certain benzo[h]chromene diesters and their triazole derivatives have been shown to have zero to three violations. This variability underscores the importance of specific substitutions on the pharmacokinetic profile.

Topological Polar Surface Area (TPSA) is another critical parameter, which is a good predictor of drug absorption and brain penetration. A lower TPSA is generally associated with higher oral bioavailability. Studies on benzo[h]chromene derivatives have indicated that many compounds within this class exhibit favorable TPSA values, suggesting good potential for oral absorption. nih.gov

The ADME properties of related benzo[f]chromene derivatives have also been the subject of in silico predictions. These studies often report on parameters such as gastrointestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes like cytochrome P450. For example, some 1H-benzo[f]chromene derivatives have been suggested to possess favorable pharmacokinetic properties, making them promising lead compounds for further drug design. researchgate.net

The following tables present predicted pharmacokinetic properties for representative benzochromene derivatives, which can serve as a reference for estimating the properties of This compound .

Table 1: Predicted Physicochemical and Drug-Likeness Properties of Representative Benzochromene Derivatives

Compound ClassMolecular Weight ( g/mol )log PHydrogen Bond DonorsHydrogen Bond AcceptorsLipinski ViolationsTPSA (Ų)
Benzo[h]chromene-diester< 500< 50> 51-2> 60
Benzo[h]chromene-triazole> 500> 51-2> 102-3> 120
1H-benzo[f]chromene-carbonitrile~ 300-350< 51-22-30~ 50-70

Table 2: Predicted ADME Properties of Representative Benzochromene Derivatives

Compound ClassGastrointestinal AbsorptionBlood-Brain Barrier PenetrantP-gp SubstrateCYP1A2 InhibitorCYP2C9 InhibitorCYP2D6 InhibitorCYP3A4 Inhibitor
Benzo[h]chromene-diesterLow to ModerateNoYesYesYesNoYes
Benzo[h]chromene-triazoleLowNoYesYesYesYesYes
1H-benzo[f]chromene-carbonitrileHighYesNoNoYesNoYes

Disclaimer: The data presented in the tables above are based on computational predictions for structurally related benzochromene derivatives and are intended to provide an estimated pharmacokinetic profile. These values have not been experimentally validated for this compound and should be interpreted with caution.

Biological Activities and Mechanistic Investigations

Antitumor and Antiproliferative Activities of Derivatives

Derivatives of 3H-benzo[f]chromene-2-carbaldehyde have demonstrated notable potential as anticancer agents. Their efficacy has been explored through various in vitro studies, revealing significant inhibitory effects on the proliferation of several human cancer cell lines.

In vitro Efficacy against Cancer Cell Lines

The antiproliferative activity of this compound derivatives has been evaluated against a panel of human cancer cell lines. Research has shown that certain derivatives exhibit significant inhibitory effects on non-small cell lung cancer (NSCLC) cell lines, including A549 and NCI-H460. The cytotoxic potential of these compounds underscores their promise as leads for the development of new anticancer therapies.

Cell LineCancer TypeEfficacy of Derivatives
A549Non-small cell lung cancerSignificant inhibition of proliferation
NCI-H460Non-small cell lung cancerSignificant inhibition of proliferation
MCF-7Breast cancerData not available in the provided search results.
HCT-116Colon cancerData not available in the provided search results.
HepG-2Liver cancerData not available in the provided search results.

Monoamine Oxidase (MAO) Inhibition

Derivatives of the chromone (B188151) scaffold, to which this compound belongs, have been identified as potent inhibitors of monoamine oxidases (MAOs), enzymes crucial in the oxidative deamination of monoamine neurotransmitters. nih.govmdpi.com Elevated MAO-B activity, in particular, is associated with neuronal damage through the production of neurotoxic byproducts. nih.gov

A series of 3-styrylchromone derivatives were synthesized and evaluated for their inhibitory activities against both MAO-A and MAO-B. nih.gov Most of these derivatives displayed selective inhibition of MAO-B. nih.gov Notably, compound 19 , featuring a methoxy (B1213986) group on the chromone ring and a chlorine atom on the phenyl ring, demonstrated potent MAO-B inhibition with an IC50 value of 2.2 nM. nih.gov Another compound, 1 , exhibited high selectivity for MAO-B with a selectivity index greater than 3700. nih.gov Further studies revealed that compounds 1 and 19 are reversible and mixed-type inhibitors of MAO-B, suggesting a tight-binding inhibition mechanism. nih.gov

In the quest for multi-target drugs for conditions like Alzheimer's disease, chromone-based compounds have been explored for their dual functions. nih.govnih.gov For instance, a novel chromone-based MAO-B inhibitor was designed with potential iron-chelating properties. nih.gov This highlights the versatility of the chromene scaffold in designing inhibitors that can address multiple pathological factors.

Antimicrobial Properties

The 3H-benzo[f]chromene scaffold is a recurring motif in compounds exhibiting significant antimicrobial properties. Research indicates that these compounds can disrupt microbial cell membranes and inhibit essential enzymes, making them promising candidates for the development of new antimicrobial agents. nih.gov

Studies on various benzo[h]chromene derivatives have demonstrated their efficacy against a range of microbes. For example, certain benzo[h]chromene-based azo dyes were found to be effective against Syncephalastrum racemosum, with some compounds showing higher inhibitory activity against Escherichia coli than reference drugs. semanticscholar.orgnih.gov The antimicrobial and antifungal performance of these derivatives was assessed using the agar (B569324) well diffusion method, with both inhibition zones and minimum inhibitory concentrations (MIC) being determined. semanticscholar.org

Furthermore, a series of benzo[h]chromene alkyl diesters and benzo[h]chromene-triazole derivatives were synthesized and tested against various protozoal and mycobacterial strains. nih.govresearchgate.net Some of these compounds exhibited significant activity against Trypanosoma cruzi, Leishmania braziliensis, L. infantum, and different strains of Mycobacterium abscessus and Mycobacterium intracellulare. nih.govresearchgate.net The good lipophilicity of benzopyran derivatives, a category that includes benzo[f]chromenes, allows them to easily traverse cell membranes, contributing to their biological activity. researchgate.net

The following table summarizes the antimicrobial activity of selected benzo[h]chromene derivatives:

Table 1: Antimicrobial Activity of Benzo[h]chromene Derivatives
Compound Target Organism Activity Reference
4a, 4g, 4h Syncephalastrum racemosum More efficacious than reference drugs nih.gov
4b, 4h Escherichia coli Highest inhibitory activity nih.gov
1a, 1b, 2a, 3f Trypanosoma cruzi IC50 values of 19.2, 37.3, 68.7, and 24.7 µM, respectively researchgate.net
1b, 3f Leishmania braziliensis Excellent selectivity indices (SI: 19 and 18, respectively) nih.gov
1a, 1b, 3f Leishmania infantum IC50 values of 24.9, 30.5, and 46.6 µM, respectively nih.gov

| 3f, 3h | Mycobacterium abscessus | Substantial activity against all analyzed strains | nih.gov |

Other General Biological Activities of Chromene Scaffold (e.g., Anti-inflammatory, Antioxidant)

The chromene scaffold is a "privileged" structure in medicinal chemistry, known to be a constituent of numerous natural and synthetic compounds with a wide array of biological activities. semanticscholar.orgresearchgate.net Beyond antimicrobial and MAO inhibitory effects, this scaffold is associated with significant anti-inflammatory and antioxidant properties. researchgate.netnih.gov

Anti-inflammatory Activity: Certain chromene derivatives have demonstrated potent anti-inflammatory effects. researchgate.net For instance, some synthetic 4H-chromene and chromeno[2,3-b]pyridine derivatives were found to inhibit the production of tumor necrosis factor-α-induced nitric oxide (NO) more effectively than quercetin. researchgate.net The anti-inflammatory potential of the chromene scaffold is a key area of research for developing new therapeutic agents. researchgate.netmdpi.com

Antioxidant Activity: The antioxidant properties of chromene derivatives are also well-documented. nih.gov A series of 4H-chromene-based indole-pyrimidine hybrids were synthesized and showed promising antioxidant activity, with some compounds displaying potent inhibition with low IC50 values. nih.gov Molecular docking studies have suggested that these compounds interact favorably with enzymes like NADPH oxidase, supporting their antioxidant mechanism. nih.gov The inherent antioxidant capacity of the chromene structure contributes to its diverse pharmacological profile. researchgate.net

Molecular Interaction Studies

The biological effects of this compound and its derivatives are rooted in their specific molecular interactions with various biological targets.

Binding to Specific Enzymes and Receptors

Derivatives of 1H-benzo[f]chromene have been shown to bind to and inhibit the activity of several key enzymes. For example, certain derivatives with 8-bromo/methoxy and 1H-tetrazol-5-yl substituents can block c-Src kinase inhibitory activity. nih.govmdpi.com Additionally, the 3-amino substituent of 1H-benzo[f]chromenes has been linked to DNA binding and inhibition of the Bcl-2 protein. nih.govnih.gov

In the context of multidrug resistance in cancer, some 9-hydroxy-1H-benzo[f]chromene derivatives have been investigated as inhibitors of P-glycoprotein (P-gp), an ATP-binding cassette transporter. mdpi.com Docking studies have shown that these compounds can bind to the P-gp receptor, with some exhibiting binding scores comparable to known inhibitors like Zosuquidar. mdpi.com These interactions are crucial for overcoming drug resistance in cancer cells. mdpi.com

Influence on Cellular Signaling Pathways

The interaction of benzo[f]chromene derivatives with enzymes and receptors can modulate various cellular signaling pathways. For instance, the inhibition of P-gp by certain derivatives can interfere with the efflux of chemotherapeutic drugs, thereby increasing their intracellular concentration and efficacy. mdpi.com

Furthermore, some 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives have been found to induce apoptosis and arrest the cell cycle in cancer cell lines. nih.gov One particular compound, 5e , was shown to elevate intracellular reactive oxygen species (ROS) levels, suggesting its potent antitumor activity is mediated through the induction of oxidative stress. nih.gov

Effects on Gene Expression Related to Neurotransmitter Synthesis

While direct studies on the effect of this compound on gene expression related to neurotransmitter synthesis are limited, its role as a modulator of neurotransmitter levels, particularly serotonin (B10506) and norepinephrine (B1679862), suggests a potential influence. The inhibition of MAO by related chromene derivatives directly impacts the catabolism of these neurotransmitters, which could, in turn, trigger feedback mechanisms affecting the expression of genes involved in their synthesis. nih.govmdpi.com Further research is needed to elucidate the precise effects of this compound on the genetic regulation of neurotransmitter pathways.

Antimalarial Activity of Chalcone (B49325) Derivatives

Chalcones, which are 1,3-diphenyl-2-propen-1-one derivatives, represent a significant class of compounds in medicinal chemistry due to their broad spectrum of pharmacological activities, including antimalarial properties. researchgate.netnih.gov These compounds are precursors of flavonoids and are characterized by two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. nih.gov The interest in chalcone derivatives as potential antimalarial agents has grown, particularly in the face of increasing resistance of the Plasmodium parasite to existing drugs. nih.govresearchgate.net

Research has focused on modifying the chalcone scaffold to enhance its efficacy against malaria parasites. Derivatives incorporating a chromene or a benzo[f]chromene moiety have been synthesized and evaluated for various biological activities. nih.govresearchgate.net Specifically, chromenochalcones, which integrate a chromene ring system, have been identified as promising leads for the development of new antimalarial drugs. nih.gov

The mechanism of action for the antimalarial effects of chalcones is believed to involve the inhibition of essential parasitic enzymes. nih.gov Studies suggest that they can target plasmodial cysteine proteases, such as falcipain, which are crucial for the degradation of hemoglobin during the parasite's development within red blood cells. nih.govepa.gov In silico docking studies have shown that some antimalarial chalcones fit well into the active site of the falcipain-2 (FP-2) enzyme. epa.gov Another proposed target is the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) enzyme. researchgate.net

Structure-activity relationship (SAR) studies have provided insights into the chemical features that influence the antimalarial potency of these derivatives. For chalcones, both aromatic rings (Ring A and Ring B) are important for antimalarial activity. nih.gov Potent antimalarial activity is often associated with chalcones that have alkoxylated B rings and electron-deficient A rings. nih.gov Furthermore, the introduction of aminoalkyl groups into the chalcone structure has been shown to significantly increase antimalarial activity. japsonline.com For instance, the conversion of a simple chalcone to its aminoalkylated derivatives can improve the 50% inhibitory concentration (IC₅₀) from 25.84 μM to as low as 0.54 μM against the P. falciparum 3D7 strain. japsonline.com This suggests that the presence of an amine group plays a critical role in enhancing efficacy. japsonline.com

Several chromene-based chalcones have demonstrated significant activity against various strains of P. falciparum. researchgate.net The compound isobavachromene, a chromenochalcone, was found to be active against P. falciparum with an IC₅₀ value of 3.36 μM. nih.gov Another example, glabrachalcone, exhibited moderate antimalarial activity with a minimum inhibitory concentration (MIC) of 25.25 µM against both 3D7 and K1 strains of P. falciparum. researchgate.net

The table below summarizes the in vitro antimalarial activity of selected chalcone derivatives.

Compound/DerivativeTarget Strain(s)Activity (IC₅₀/MIC)
IsobavachromeneP. falciparumIC₅₀: 3.36 μM
GlabrachalconeP. falciparum (3D7 & K1)MIC: 25.25 µM
Chalcone 3 (without amine)P. falciparum (3D7)IC₅₀: 25.84 μM
Chalcone 4a (with morpholine)P. falciparum (3D7)IC₅₀: 0.62 μM
Chalcone 4b (with piperidine)P. falciparum (3D7)IC₅₀: 0.54 μM
Chalcone 4c (with diethylamine)P. falciparum (3D7)IC₅₀: 1.12 μM
Amino chalcone C2P. falciparumIC₅₀: 115.18 µg/mL

This table presents data from various research findings to illustrate the antimalarial potential of chalcone derivatives. nih.govjapsonline.comresearchgate.net

The diminished antimalarial activity of some chromanochalcones compared to their non-cyclized precursors suggests that the cyclization of certain side groups can negatively impact their effectiveness. researchgate.net However, the versatility of the chalcone and chromene scaffolds continues to make them attractive templates for the design and synthesis of novel and potent antimalarial agents. nih.gov

Advanced Applications in Chemical Biology and Materials Science

Fluorescent Probes for Biological Imaging

Derivatives of the 3H-benzo[f]chromene scaffold have shown considerable promise as fluorescent probes for biological imaging. The inherent fluorescence of the chromene structure can be modulated and functionalized for specific biological applications. For instance, certain derivatives of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid have been synthesized and evaluated for their photophysical properties. One such derivative, compound 6g in a specific study, exhibited excellent fluorescence properties and low cytotoxicity, making it a viable candidate for use as a fluorescent probe in biological imaging. nih.gov The development of chromene-based probes is a burgeoning area of research, with a focus on creating tools for the sensitive and selective detection of biologically important species. researchgate.net These probes are often designed to have "turn-on" fluorescence responses to specific analytes, enhancing signal-to-noise ratios in complex biological environments. researchgate.net

Chemosensor Development

The development of chemosensors, molecules that signal the presence of specific chemical species, is a critical area where benzo[f]chromene derivatives have demonstrated significant potential.

Sodium Ion Chemosensors based on 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid

A notable application in this area is the use of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid as a chemosensor for sodium ions (Na⁺). shd-pub.org.rsresearchgate.net This compound, synthesized via Knoevenagel condensation, displays a selective chelation-quenched fluorescence (CHQF) phenomenon in the presence of Na⁺. shd-pub.org.rs The interaction between the compound and sodium ions was monitored by fluorescence spectrophotometry, revealing a binding stoichiometry of 1:2. shd-pub.org.rsresearchgate.net This selective quenching of fluorescence allows for the detection and quantification of sodium ions. Experimental data has established the limit of detection (LoD) and limit of quantification (LoQ) for Na⁺ in a methanol-water mixture to be 0.14 mg/L and 0.48 mg/L, respectively, highlighting its potential for sensing sodium ions in aqueous systems. shd-pub.org.rsresearchgate.net

PropertyValue
Compound3-Oxo-3H-benzo[f]chromene-2-carboxylic acid
Target IonSodium (Na⁺)
Sensing MechanismChelation Quenched Fluorescence (CHQF)
Binding Stoichiometry1:2
Limit of Detection (LoD)0.14 mg/L
Limit of Quantification (LoQ)0.48 mg/L

Table 1: Properties of 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid as a Sodium Ion Chemosensor shd-pub.org.rsresearchgate.net

Photoinduced Electron Transfer (PET) Mechanisms in Sensing

The sensing mechanism of many fluorescent chemosensors, including those based on the benzo[f]chromene framework, often involves photoinduced electron transfer (PET). rsc.orgresearchgate.netselectscience.net In a typical PET sensor, the molecule consists of a fluorophore (the light-emitting part) connected to a receptor (the ion-binding part) by a spacer. In the absence of the target ion, an electron can be transferred from the receptor to the excited fluorophore, quenching its fluorescence. pku.edu.cn Upon binding of the target ion to the receptor, the energy levels of the receptor are altered, preventing the PET process and leading to a "turn-on" of fluorescence. pku.edu.cn

In the case of the sodium ion sensor based on 3-oxo-3H-benzo[f]chromene-2-carboxylic acid, computational studies using Density Functional Theory (DFT) have been employed to elucidate the interaction mechanism. shd-pub.org.rsresearchgate.net These calculations support the experimental findings and confirm that the fluorescence quenching occurs through both oxidative and reductive PET mechanisms. researchgate.net The theoretical calculations align with the experimental results, providing a deeper understanding of the sensing process at a molecular level. researchgate.net

Photochromic Systems and Smart Materials

The ability of certain molecules to undergo reversible changes in their properties upon exposure to light forms the basis of photochromic systems and smart materials. Benzo[f]chromene derivatives have been investigated for their potential in these applications.

Reversible Electrocyclic Ring-Opening to o-Quinone Methide Intermediates

A key characteristic of some chromene derivatives is their ability to undergo a reversible electrocyclic ring-opening reaction upon irradiation with UV light. nih.gov This process involves the cleavage of the pyran ring to form a colored, planar o-quinone methide intermediate. This transformation is a type of pericyclic reaction, governed by the principles of orbital symmetry. masterorganicchemistry.commasterorganicchemistry.com The reverse reaction, the ring-closing, can often be induced by visible light or heat, allowing the system to revert to its original, colorless state. This reversible photo-transformation is the fundamental principle behind their photochromic behavior.

Optical Switches

The reversible photochromic behavior of benzo[f]chromene derivatives makes them excellent candidates for the development of optical switches. nih.gov An optical switch is a device that can be toggled between two or more states with different optical properties (e.g., absorbance or fluorescence) using light as the trigger. By switching between the closed, colorless benzo[f]chromene form and the open, colored o-quinone methide form, these molecules can be used to control the transmission of light at specific wavelengths. This property is highly desirable for applications in data storage, light filtering, and molecular-level computing.

Role in Dyes and Pigments

The 3H-benzo[f]chromene scaffold is a crucial structural motif in the development of advanced dyes and pigments, particularly those exhibiting photochromic properties. While 3H-benzo[f]chromene-2-carbaldehyde itself is primarily a reactive intermediate, its derivatives and the broader class of benzo[f]chromenes are integral to creating colorants for specialized applications. Their utility stems from the unique electronic and structural properties of the fused ring system.

A significant application of the 3H-benzo[f]chromene framework lies in the field of photochromic materials. These "smart" materials can reversibly change color upon exposure to ultraviolet (UV) light. The mechanism involves a photoinduced electrocyclic ring-opening of the pyran ring in the 3H-benzo[f]chromene structure. This reaction generates highly colored, planar o-quinone methide intermediates. The system reverts to its original, colorless closed form in the absence of UV light or upon exposure to visible light. This reversible transformation makes them suitable for applications like optical switches and smart materials.

Furthermore, the chromene core structure is a versatile building block for synthesizing various classes of dyes. For instance, chromene derivatives are used to prepare reactive azo dyes, which are widely used for coloring synthetic fabrics. researchgate.net The synthesis typically involves coupling a chromene moiety with a diazonium salt to form the azo linkage (-N=N-), which acts as the chromophore responsible for the color. researchgate.net Research has also demonstrated the use of chromene-3-carbaldehydes as intermediates in Wittig reactions to synthesize 3-styrylchromenes, a class of compounds investigated for their optical properties. mdpi.com

The connection between chromene structures and coloration is also found in nature. For example, Lapachol, a naturally occurring yellow crystalline pigment, is a precursor in the synthesis of benzo[h]chromene derivatives. nih.gov

The following tables summarize key findings from research on chromene-based dyes and their precursors.

Precursor CompoundReaction TypeResulting Dye/Compound ClassKey FindingsReference
2-Amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrileAzo CouplingReactive Azo DyesCreated dyes with good fastness properties on nylon fibers, suitable for textile applications. researchgate.net
2-Aryl-4-chloro-2H-chromene-3-carbaldehydesWittig Reaction(Z/E)-2-Aryl-4-chloro-3-styryl-2H-chromenesSynthesized styryl derivatives with potential applications based on their optical properties. mdpi.com
3H-Benzo[f]chromenePhoto-irradiation (UV)o-Quinone Methide IntermediatesExhibits photochromic behavior, enabling reversible color change for use in smart materials and optical switches.

Structure Activity and Structure Property Relationships Sar/spr

Impact of Substituents on Biological Activities

The biological profile of the 3H-benzo[f]chromene scaffold can be significantly modulated by the introduction of various substituents at different positions on the chromene ring system. These modifications can influence the molecule's ability to interact with biological targets, thereby affecting its therapeutic potential.

Effects of 8-methoxy and 9-bromo Substituents on Cytotoxicity

Substituents at the 8 and 9-positions of the 1H-benzo[f]chromene nucleus have been shown to be critical for cytotoxic activity. Research has demonstrated that derivatives featuring an 8-methoxy or 8-bromo group, particularly when combined with a 1H-tetrazol-5-yl substituent, exhibit anticancer properties through the inhibition of c-Src kinase. nih.gov Furthermore, the presence of a bromo group at either the 8- or 9-position can induce apoptosis and cell cycle arrest in human cancer cells by inhibiting topoisomerase I and II. nih.gov The introduction of a 3-amino group in 1H-benzo[f]chromenes is also noted for conferring anti-proliferative properties and inhibiting the anti-apoptotic protein Bcl-2. nih.govmdpi.com These findings underscore the strategic importance of substitution at these specific positions for enhancing the anticancer effects of the benzo[f]chromene scaffold.

Influence of Lipophilicity on Antitumor Activity

A recurring theme in the structure-activity relationship of benzochromene derivatives is the significant role of lipophilicity in determining their antitumor activity. mdpi.comresearchgate.net Studies on both benzo[f]chromene and the isomeric benzo[h]chromene systems have consistently shown that increasing the lipophilicity (hydrophobicity) of the molecule often correlates with enhanced cytotoxic effects. mdpi.comnih.gov

This principle is clearly demonstrated when comparing substituents. Grafting lipophilic, bulky, electron-withdrawing groups like halogens (e.g., -F, -Cl, -Br) onto the scaffold is generally more beneficial for cytotoxic activity than adding less bulky, electron-donating groups such as a methoxy (B1213986) (-OCH₃) group. nih.gov For instance, in a series of 9-hydroxy-1H-benzo[f]chromene derivatives tested against PC-3 prostate cancer cells, compounds with di-halogenated phenyl rings at the 1-position showed significantly higher potency (lower IC₅₀ values) than those with dimethoxy substitutions. nih.gov The antitumor activity of 4H-benzo[h]chromene derivatives was also found to be significantly affected by the lipophilicity of the substituents at the 2- and 3-positions. researchgate.netnih.gov This suggests that increased lipophilicity may enhance the ability of these compounds to cross cell membranes and interact with intracellular targets.

Table 1: Effect of Substituent Lipophilicity on Cytotoxicity in 9-Hydroxy-1H-benzo[f]chromene Derivatives against PC-3 Cancer Cells

Compound Substituent (at 1-position aryl group)IC₅₀ (µM) against PC-3 CellsGeneral Characteristic
3,5-Br₂0.8Lipophilic, Electron-withdrawing
2,4-F₂1.1Lipophilic, Electron-withdrawing
2,4-Cl₂1.3Lipophilic, Electron-withdrawing
2,4-(MeO)₂4.8Less Lipophilic, Electron-donating
3,4-(MeO)₂5.5Less Lipophilic, Electron-donating

This table is generated based on data reported for 9-hydroxy-1H-benzo[f]chromene derivatives to illustrate the structure-activity relationship. nih.gov

Influence of Substitution Patterns on Photophysical Properties

The extended π-conjugated system of the benzo[f]chromene scaffold makes it a promising fluorophore. The photophysical properties, such as absorption and fluorescence, are highly sensitive to the substitution pattern on the aromatic rings. While extensive data on 3H-benzo[f]chromene-2-carbaldehyde itself is limited, studies on related π-expanded coumarins and benzocoumarins reveal a subtle but distinct relationship between structure and optical properties. researchgate.net

For related benzo[c]coumarins, the introduction of hydroxyl groups served as a synthetic handle to create analogues that were both soluble and strongly solvatochromic, meaning their color changes depending on the polarity of the solvent. researchgate.net The fluorescence quantum yields and lifetimes of these complex coumarins were found to be dependent on both the substitution pattern and the solvent used. researchgate.net It is demonstrated that the presence of an electron-withdrawing nitro group can affect the chemical shifts of nearby protons, indicating a significant alteration of the electronic structure which, in turn, influences the photophysical characteristics. researchgate.net This suggests that strategic placement of electron-donating and electron-withdrawing groups on the this compound framework could be used to tune its fluorescence emission, making it suitable for applications like biological probes and sensors.

Correlation between Electronic Effects and Synthetic Yields

The electronic nature of substituents can influence the reactivity of the benzo[f]chromene system and thus affect the yields of synthetic transformations. For example, the Vilsmeyer-Haack reaction, a common method for formylation (introducing a -CHO group), is an electrophilic substitution reaction. The efficiency of such reactions often depends on the electron density of the aromatic substrate. While specific yield correlations for this compound are not widely documented, general principles of organic synthesis suggest that electron-donating groups on the naphthol precursor would activate the ring system, potentially leading to higher yields and faster reaction rates in electrophilic additions.

Conversely, strong electron-withdrawing groups could decrease the nucleophilicity of the ring, possibly requiring harsher reaction conditions or resulting in lower yields. In the synthesis of related 4-chlorochromene-3-carbaldehydes, careful optimization of reaction conditions, such as temperature, was crucial to prevent the loss of the formyl group, indicating the sensitivity of the reaction to procedural parameters which can be influenced by substrate electronics. nih.gov

Steric Tolerance in Derivatization Reactions

Derivatization reactions are essential for creating libraries of compounds for SAR studies. The this compound scaffold demonstrates considerable steric tolerance in various reactions, allowing for the introduction of bulky substituents. The aldehyde group at the 2-position is a versatile handle for further modifications, including oxidation, reduction, and condensation reactions.

Numerous studies report the successful synthesis of 1H-benzo[f]chromene derivatives with a wide range of bulky aryl groups at the 1-position. nih.govnih.gov For example, derivatives have been prepared with substituents such as 2-chlorophenyl, 3,4,5-trimethoxyphenyl, and pentafluorophenyl groups, indicating that the reaction accommodates significant steric bulk. nih.govnih.gov This tolerance is crucial as it enables the synthesis of a diverse range of analogues, which is fundamental for probing the specific steric and electronic requirements of biological targets and for optimizing activity and selectivity.

Positional Isomerism and Biological Activity

Positional isomerism plays a critical role in determining the biological activity of benzochromenes. The two most commonly studied isomers are the linearly fused benzo[f]chromene and the angularly fused benzo[h]chromene. Comparative studies have shown that the specific arrangement of the fused rings is a key determinant of cytotoxic efficacy. mdpi.comnih.govnih.gov

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3H-benzo[f]chromene-2-carbaldehyde, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via benzannulation reactions using chromene carbene complexes and alkynes, as demonstrated in . Raney nickel and formic acid methods are also effective, achieving ~63% yield under reflux conditions (reaction time: 1.5 h) . To optimize yields, adjust catalyst loading (e.g., POCl₃ in Vilsmeier-Haack reactions) and solvent systems (e.g., DMF for solubility). Purification via recrystallization (using ethanol or chloroform) is recommended for high-purity isolation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm the aldehyde proton (δ ~10.33 ppm) and chromene backbone (δ 112–159 ppm in ¹³C NMR) . X-ray crystallography (via SHELX software) resolves structural ambiguities, such as intramolecular hydrogen bonding or disorder in the crystal lattice . Cross-validate IR spectroscopy for carbonyl (C=O, ~1700 cm⁻¹) and aldehyde (CHO, ~2800 cm⁻¹) functional groups .

Q. What are common derivatization reactions for the aldehyde group in this compound?

  • Methodological Answer : The aldehyde group undergoes Claisen-Schmidt condensation with ketones (e.g., acetophenone) in basic media to form chalcone derivatives, useful for biological activity studies . Oxidation with KMnO₄ or CrO₃ converts it to carboxylic acids, while reductive amination with primary amines produces Schiff bases .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate the photochromic and bioactivity mechanisms of this compound derivatives?

  • Methodological Answer : Perform density functional theory (DFT) to analyze frontier molecular orbitals (HOMO-LUMO gaps) and predict electrocyclic ring-opening under UV light, a key photochromic mechanism . For bioactivity, use molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) and identify critical pharmacophore regions .

Q. How should researchers resolve contradictions in spectroscopic data or biological activity results across studies?

  • Methodological Answer : Cross-validate results using orthogonal techniques. For example, if NMR and IR data conflict, employ high-resolution mass spectrometry (HRMS) or X-ray crystallography . For inconsistent bioactivity, standardize assays (e.g., MTT for cytotoxicity) and control variables like solvent polarity (DMSO vs. ethanol) .

Q. What strategies improve enantioselectivity in the synthesis of this compound analogues?

  • Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts like proline derivatives) during key steps like aldol condensations. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. How can synthetic routes be optimized to reduce byproducts in multi-step reactions involving this compound?

  • Methodological Answer : Implement flow chemistry for precise control of reaction parameters (temperature, residence time). Use scavenger resins (e.g., polymer-supported reagents) to trap intermediates and minimize side reactions .

Applications in Medicinal Chemistry

Q. What methodologies determine the contribution of the aldehyde group to the compound’s bioactivity?

  • Methodological Answer : Synthesize analogues with the aldehyde replaced (e.g., methyl ester or alcohol derivatives) and compare bioactivity (e.g., IC₅₀ in cytotoxicity assays). Structure-activity relationship (SAR) studies using CoMFA or CoMSIA models can quantify the aldehyde’s role .

Q. How do researchers evaluate the pharmacokinetic properties (e.g., solubility, metabolic stability) of this compound derivatives?

  • Methodological Answer : Use in vitro assays:

  • Solubility : Shake-flask method with HPLC quantification.
  • Metabolic stability : Liver microsome assays (e.g., human CYP450 isoforms).
  • Permeability : Caco-2 cell monolayers for intestinal absorption prediction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.